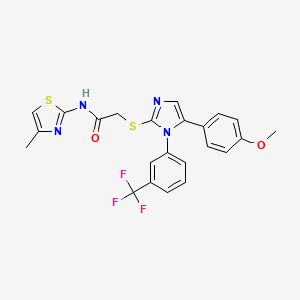![molecular formula C19H19FN4O3S B2411347 N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2034453-63-7](/img/structure/B2411347.png)
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound with unique chemical and physical properties. This compound combines a benzo[c][1,2,5]thiadiazole moiety with an indole derivative, resulting in a multifaceted structure that exhibits interesting biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. Initial steps often include the formation of intermediate compounds through nitration, reduction, and condensation reactions. Careful control of reaction conditions such as temperature, pH, and solvent choice is crucial to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, large-scale synthesis may utilize flow chemistry techniques for continuous production, improving efficiency and scalability. Techniques like crystallization and chromatography are employed to purify the final product, ensuring it meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions: N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide undergoes several chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the various functional groups present in the compound.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions such as elevated temperatures, specific solvent systems, and the presence of catalysts are optimized to drive these transformations effectively.
Major Products Formed: Major products formed from these reactions can include derivatives with altered functional groups, such as hydroxylation or halogenation products. Each reaction pathway offers a distinct set of derivatives, expanding the compound's utility in various research and industrial contexts.
Scientific Research Applications
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide has a wide range of scientific research applications. In chemistry, it serves as a precursor for synthesizing more complex molecules. In biology, it's used in studies involving cellular processes and signaling pathways due to its potential bioactivity. In medicine, its derivatives are investigated for therapeutic properties, including anticancer and antimicrobial activities. In industry, it finds use in the development of new materials and compounds with unique properties for various technological applications.
Mechanism of Action
The mechanism by which N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide exerts its effects is often through interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or nucleic acids, with the compound influencing biological pathways and processes. The specific pathways involved depend on the biological context and the functional groups present in the compound, facilitating a range of biochemical interactions.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other indole or benzo[c][1,2,5]thiadiazole derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide stands out due to the presence of the fluoro and dioxidobenzo moieties. These unique functional groups can influence its reactivity and biological activity, making it a valuable compound for specific applications. Similar compounds may include indole-3-acetic acid, benzo[c][1,2,5]thiadiazole-7-carboxylic acid, and their derivatives, each offering different properties and utilities.
And there you have it! Hope that was detailed enough to inspire your next big project
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c1-23-17-7-6-14(20)11-18(17)24(28(23,26)27)9-8-21-19(25)10-13-12-22-16-5-3-2-4-15(13)16/h2-7,11-12,22H,8-10H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXQERANZORUJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2411264.png)
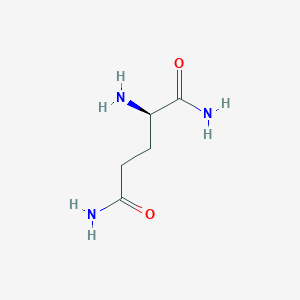
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2411266.png)
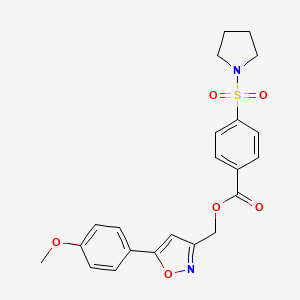
![N-(2,5-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2411273.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2411277.png)
![8-{2-[4-(2-Furylcarbonyl)piperazinyl]ethyl}-1,3,7-trimethyl-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2411278.png)

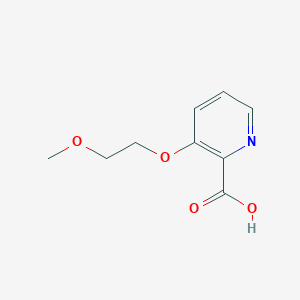
![ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2411283.png)
![4-[(E)-{[3-methoxy-4-(pentyloxy)phenyl]methylidene}amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2411284.png)
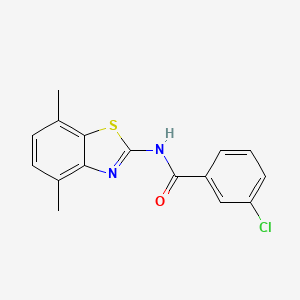
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2411286.png)
